molecular formula C8H8N4O6 B14522504 N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide CAS No. 62323-65-3

N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide

Cat. No.: B14522504
CAS No.: 62323-65-3
M. Wt: 256.17 g/mol
InChI Key: PEVCRINIIMGMTD-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide is an organic compound characterized by the presence of nitro groups attached to a phenyl ring, along with a methyl group and a nitramide functional group

Properties

CAS No.

62323-65-3

Molecular Formula

C8H8N4O6

Molecular Weight

256.17 g/mol

IUPAC Name

N-methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide

InChI

InChI=1S/C8H8N4O6/c1-5-3-6(10(13)14)8(9(2)12(17)18)7(4-5)11(15)16/h3-4H,1-2H3

InChI Key

PEVCRINIIMGMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide typically involves the nitration of a precursor compound, such as 4-methylacetanilide, followed by subsequent reactions to introduce the nitramide group. The nitration process often employs nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the precursor compounds are treated with nitrating agents under optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted phenyl derivatives from nucleophilic substitution reactions .

Scientific Research Applications

N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which can lead to the uncoupling of oxidative phosphorylation in mitochondria. This results in the dissipation of energy as heat rather than the production of ATP .

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